molecular formula C20H20N2O B3280457 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one CAS No. 71567-82-3

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one

Cat. No.: B3280457
CAS No.: 71567-82-3
M. Wt: 304.4 g/mol
InChI Key: RZFBVRJNECQQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, also known as CHX-1, is a synthetic compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythms, Wnt signaling, and DNA damage response. In recent years, CHX-1 has gained attention as a promising tool compound for studying CK1δ function and as a potential therapeutic target for cancer, neurodegenerative diseases, and sleep disorders.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one involves binding to the ATP-binding pocket of CK1δ and inhibiting its kinase activity. CK1δ is a constitutively active kinase that phosphorylates substrates in a time- and context-dependent manner. By inhibiting CK1δ, this compound can alter the phosphorylation status of downstream targets and affect their function. The selectivity and potency of this compound for CK1δ have been validated by biochemical assays and X-ray crystallography studies.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects depending on the cellular context. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and senescence by inhibiting CK1δ-mediated phosphorylation of p53 and other tumor suppressor proteins. In neurons, this compound can modulate the activity of clock genes and enhance synaptic plasticity by regulating CK1δ-dependent phosphorylation of CREB and other transcription factors. In zebrafish embryos, this compound can disrupt the development of the dorsal axis by inhibiting CK1δ-mediated phosphorylation of β-catenin.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one in lab experiments include its high potency and selectivity for CK1δ, its well-defined mechanism of action, and its ability to modulate diverse cellular processes. This compound can be used in vitro and in vivo to study the function of CK1δ in various biological contexts. However, there are also some limitations to using this compound, such as its potential off-target effects and toxicity at high concentrations. Researchers need to carefully optimize the dose and duration of this compound treatment to avoid unwanted effects.

Future Directions

There are many future directions for research on 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one and its potential therapeutic applications. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. These inhibitors could be used to validate CK1δ as a therapeutic target for cancer, neurodegenerative diseases, and sleep disorders. Another area of interest is the identification of downstream targets of CK1δ that mediate its effects on circadian rhythms, Wnt signaling, and DNA damage response. These targets could serve as biomarkers for disease diagnosis and drug development. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce its toxicity in clinical settings. Overall, this compound is a valuable tool compound for investigating the function of CK1δ and has significant potential for therapeutic applications.

Scientific Research Applications

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one has been used extensively in scientific research to investigate the role of CK1δ in various biological processes. CK1δ is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK1δ activity with this compound, researchers can study the downstream effects of CK1δ signaling and identify potential therapeutic targets. This compound has been shown to modulate circadian rhythms, regulate the Wnt/β-catenin pathway, and enhance DNA damage response in cancer cells.

Properties

IUPAC Name

2-cyclohexyl-1-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFBVRJNECQQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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